![molecular formula C23H33N3O5S2 B2678565 Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate CAS No. 683767-26-2](/img/structure/B2678565.png)

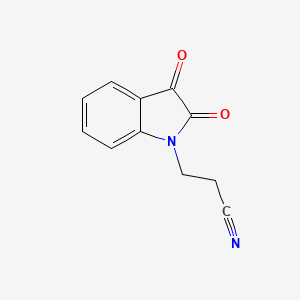

Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of Schiff base derived from 2-aminothiazole-4-carboxylate . Schiff bases are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

The compound is synthesized and characterized by techniques such as FTIR and NMR . It’s part of a group of eight compounds that were synthesized for the study .Molecular Structure Analysis

The molecular formula of the compound is C31H41N5O6S2 . It has an average mass of 643.817 Da and a mono-isotopic mass of 643.249817 Da .Chemical Reactions Analysis

The compound is part of a study that evaluated its antibacterial potential against multi-drug resistant clinical isolates . The minimum inhibitory concentration (MIC) values were determined .Physical And Chemical Properties Analysis

The compound is a clear liquid with a color ranging from colorless to light yellow . It has a density of 0.996 g/mL at 25 °C (lit.) and a refractive index n 20/D 1.5060 (lit.) . It has a boiling point of 179-180 °C (lit.) .Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

One study delves into the antioxidant capacity of compounds similar in structure, focusing on the ABTS/PP decolorization assay. This assay helps understand the reaction pathways of antioxidants, which can involve coupling adducts with radicals or undergo oxidation without coupling. Such insights are crucial for evaluating the antioxidant capacity of compounds, including Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate, and their potential applications in healthcare and materials science (Ilyasov et al., 2020).

Pharmacological Evaluation of Benzofused Thiazole Derivatives

Research into benzofused thiazole derivatives, closely related to the compound , highlights their potential as antioxidant and anti-inflammatory agents. The synthesis of these derivatives and their in vitro evaluation for anti-inflammatory and antioxidant activities suggest a promising avenue for the development of new therapeutic agents. Such derivatives could serve as templates for further pharmaceutical research, including the study of Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate (Raut et al., 2020).

Biocompatible and Degradable Materials

Another research direction involves the modification of natural polymers to create biocompatible and degradable materials for clinical applications. The partial or total esterification of carboxyl groups in polymers, similar to the functional groups in Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate, demonstrates the potential of these compounds in developing new materials with varied biological properties (Campoccia et al., 1998).

Environmental Impact of Parabens

Considering the environmental persistence and biodegradability of chemical compounds, research on parabens, which share some functional similarities with Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate, provides insights into their occurrence, fate, and behavior in aquatic environments. Such studies are crucial for assessing the environmental impact of chemical compounds and their derivatives (Haman et al., 2015).

Electrochemical Technology and Ionic Liquids

The review of electrochemical technology using haloaluminate room-temperature ionic liquids offers a perspective on the application of such technologies in electroplating and energy storage. This research could inform the development of new materials and technologies utilizing Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate and similar compounds (Tsuda et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

The compound showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against the target enzyme . This suggests potential future directions in the development of antibacterial and antifungal agents.

properties

IUPAC Name |

ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O5S2/c1-6-9-15-26(16-10-7-2)33(29,30)19-13-11-18(12-14-19)21(27)24-23-25(5)17(4)20(32-23)22(28)31-8-3/h11-14H,6-10,15-16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBMSQRSBZBAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C(=C(S2)C(=O)OCC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B2678483.png)

![1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea](/img/structure/B2678487.png)

![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2678494.png)

![1-(2-Aminoethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2678495.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2678496.png)

![2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2678498.png)

![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2678503.png)

![4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2678504.png)

![3,6-dichloro-N-[5-chloro-2-(dimethylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2678505.png)